Bienvenue dans la boutique en ligne BenchChem!

2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine

lipophilicity permeability drug-like properties

This research-grade building block features a piperidine core with a 5-(furan-2-yl)-1,3,4-oxadiazol-2-yl substituent and a pyridine-2-carbonyl handle. Its well-defined lipophilicity (XLogP3=1.5) and TPSA (85.3 Ų) provide a consistent baseline for systematic SAR exploration. The furan moiety serves as a metabolic liability handle for CYP450 bioactivation studies, while the modular scaffold enables rapid two-directional analog generation. Procuring this exact compound—not a phenyl or thiophene analog—is critical for experiments evaluating structure-toxicity relationships or developing potent, selective CB2 agonists.

Molecular Formula C17H16N4O3
Molecular Weight 324.34
CAS No. 1209940-50-0
Cat. No. B2869015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine
CAS1209940-50-0
Molecular FormulaC17H16N4O3
Molecular Weight324.34
Structural Identifiers
SMILESC1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC=CC=N4
InChIInChI=1S/C17H16N4O3/c22-17(13-4-1-2-8-18-13)21-9-6-12(7-10-21)15-19-20-16(24-15)14-5-3-11-23-14/h1-5,8,11-12H,6-7,9-10H2
InChIKeyMSEXDLADCRCIRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine (CAS 1209940-50-0): Key Physicochemical Profile for Research Sourcing


This compound is a synthetic heterocyclic molecule featuring a piperidine core substituted at the 4-position with a 5-(furan-2-yl)-1,3,4-oxadiazol-2-yl group and N-acylated with pyridine-2-carbonyl. It has a molecular formula of C17H16N4O3 and a molecular weight of 324.33 g/mol [1]. It is primarily cataloged as a research-grade building block for medicinal chemistry and chemical biology applications, with computed physicochemical properties indicating moderate lipophilicity (XLogP3 = 1.5) and a topological polar surface area (TPSA) of 85.3 Ų [1].

Why Closely Related Oxadiazole-Piperidine Analogs Cannot Replace 2-{4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine Without Data


Even subtle structural modifications within the oxadiazole-piperidine scaffold can fundamentally alter drug-like properties and biological activity. For instance, replacing the furan ring with a phenyl, thiophene, or other heterocycle changes lipophilicity, hydrogen-bonding capacity, and metabolic stability, which directly impacts target engagement, selectivity, and pharmacokinetics [1]. In the context of cannabinoid receptor agonist development, conformational constraint through piperidine incorporation was shown to be critical for maintaining potency and selectivity [1]. Without direct comparative data, substituting this specific compound with a close analog risks uncontrolled shifts in these key property spaces—making it unsuitable for structure-activity relationship (SAR) studies or chemical probe development where precise control of physicochemical space is required.

Quantitative Differentiation Evidence for 2-{4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine vs. Structural Analogs


Lipophilicity (XLogP3) Differentiation: Furanyl vs. Phenyl Analog

The target compound exhibits a computed XLogP3 of 1.5 [1]. In comparison, the direct phenyl-substituted analog (where the furan oxygen is replaced by a C–H carbon in a benzene ring) is predicted to have an XLogP3 of approximately 2.3, a difference of +0.8 log units. This estimate is based on the established logP difference between furan (logP 1.34) and benzene (logP 2.13) [2]. This substantial lipophilicity shift can alter membrane permeability and solubility, critical factors for in vitro assay performance and in vivo pharmacokinetics.

lipophilicity permeability drug-like properties

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: Impact on Membrane Permeability vs. Thiophene Analog

The target compound has a TPSA of 85.3 Ų and 6 hydrogen bond acceptors (HBA) [1]. The thiophene analog (sulfur replaces furan oxygen) is predicted to have a lower TPSA (~78 Ų) and unchanged HBA count, as sulfur is less electronegative than oxygen. A lower TPSA correlates with enhanced passive membrane permeability [2]. The furan oxygen provides additional polarity that may be important for specific target interactions, as demonstrated in structure-activity relationship studies of similar oxadiazole-piperidine ligands where heteroatom identity modulated potency [3].

polar surface area hydrogen bonding membrane permeability drug-like properties

Metabolic Liability: Furan Ring as a Potential Site for CYP450-Mediated Bioactivation

The furan moiety present in the target compound is known to undergo cytochrome P450-catalyzed oxidation to form reactive, electrophilic intermediates (e.g., cis-enedione or epoxide species) [1]. This metabolic activation pathway is a well-established differentiator from analogs containing phenyl or thiophene groups, which are generally more resistant to bioactivation under the same conditions. This property can be quantitatively leveraged in drug metabolism and toxicology studies to investigate reactive metabolite formation, where the furan-containing compound serves as a positive control or model substrate.

metabolic stability CYP450 furan toxicology

Best-Fit Research Application Scenarios for 2-{4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies on Oxadiazole-Piperidine Ligands

The compound's defined lipophilicity (XLogP3 1.5) and TPSA (85.3 Ų) make it a suitable scaffold for systematic SAR exploration where the furan moiety serves as a polarity and metabolic liability handle [1]. Its use ensures consistent physicochemical baseline for comparing bioactivity data across a ligand series, as demonstrated in the development of potent and selective CB2 agonists where similar oxadiazole-piperidine scaffolds were employed [2].

Drug Metabolism and Toxicology Research: Reactive Metabolite Screening

The furan ring in this compound is a known substrate for CYP450-mediated bioactivation, making it a valuable tool for studying reactive metabolite formation and covalent binding [3]. Procurement of this specific compound, rather than a phenyl or thiophene analog, is essential for experiments aimed at evaluating structure-toxicity relationships or identifying trapping agents for reactive intermediates.

Chemical Biology Probe Development via Modular Scaffold Derivatization

The modular nature of the scaffold—featuring a piperidine core that can be easily acylated at the nitrogen—enables divergent synthesis for two-directional SAR exploration [2]. Researchers requiring a core intermediate with a polar furan–oxadiazole moiety and a pyridine-2-carbonyl handle will find this compound uniquely configured for rapid analog generation, as evidenced by the expedient synthetic routes developed for related N-arylpiperidine oxadiazole libraries [2].

Quote Request

Request a Quote for 2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.